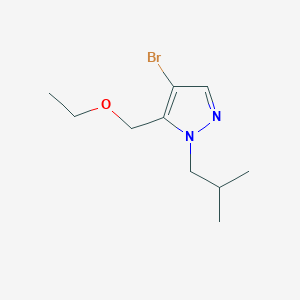

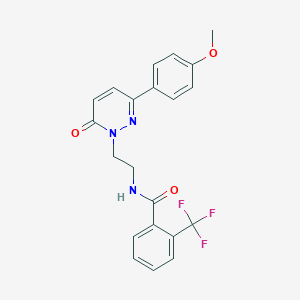

![molecular formula C18H18N4O3 B2552230 5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1219845-24-5](/img/structure/B2552230.png)

5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" is a heterocyclic compound that appears to be related to a family of pyrazolopyridine derivatives. These compounds are of interest due to their potential pharmacological properties and their complex molecular structures which often include multiple rings and functional groups.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives often involves the formation of the pyridine ring as a key step. For instance, the synthesis of 1-hydroxypyrazoloquinolines and isoquinolines from 1-benzyloxypyrazole involves establishing the pyridine B-ring in the terminal step, with the pyridine ring being formed via cyclization of a formyl group and an amino or iminophosphorane group . Similarly, the synthesis of a dihydropyrazolopyrimidinone derivative was achieved through a one-pot process that included steps such as aza Diels-Alder cycloaddition and N-acylation . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of multiple fused rings, which can adopt various conformations. For example, a 2H-pyrazolo[4,3-c]pyridine derivative was found to have a dihydropyrazole ring in an envelope conformation and a piperidine fused ring in a twisted-chair conformation . The precise geometry and conformation of these molecules can significantly influence their chemical properties and biological activity.

Chemical Reactions Analysis

The reactivity of pyrazolopyridine derivatives can be influenced by the presence of different substituents and functional groups. For instance, the presence of a morpholino group can participate in Mannich reactions, as seen in the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids . Additionally, the presence of a benzotriazolyl group in ethyl α-benzotriazolyl-α-morpholinoacetate facilitated the synthesis of imidazopyridine derivatives through reactions with isocyanides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are closely related to their molecular structure. For example, the crystal packing of a 2H-pyrazolo[4,3-c]pyridine derivative is characterized by dimeric interactions, which can affect the compound's solubility and stability . The vasorelaxant properties of benzofuran-morpholinomethyl-pyrazoline hybrids were found to correlate with their physicochemical parameters, indicating the importance of molecular structure in determining biological activity .

科学的研究の応用

Anti-Tumor Agents

Studies have shown that benzopyranylamine compounds, including those with morpholine derivatives, exhibit significant anti-tumor activities. These compounds have demonstrated total growth inhibition of human breast, CNS, and colon cancer cell lines in vitro at very low concentrations. This suggests that compounds with similar structures could be explored for their potential as anti-tumor agents, with some already selected for in vivo Xenograft testing against susceptible human cancers (L. Jurd, 1996).

Heterocyclic Synthesis

The compound and its derivatives have applications in the synthesis of heterocyclic compounds. For instance, reactions involving morpholine and related structures have been utilized to create diverse isomeric benzopyrans and other heterocyclic compounds. These syntheses contribute to the development of new chemical entities with potential applications in pharmaceuticals and materials science (M. Nitta, Akihiro Yi, Tomoshige Kobayashi, 1985).

Pharmacological Applications

Compounds containing morpholine and pyrazolo[4,3-c]pyridin-3(5H)-one moieties have been investigated for their pharmacological properties. For example, benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown to exhibit significant vasorelaxant activities. These compounds, through quantitative structure-activity relationship studies, revealed correlations between their vasorelaxant activities and various physicochemical parameters, indicating the potential for the development of new vasodilators (G. S. Hassan et al., 2014).

将来の方向性

特性

IUPAC Name |

5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-17-14-11-21(10-13-4-2-1-3-5-13)12-15(16(14)19-20-17)18(24)22-6-8-25-9-7-22/h1-5,11-12H,6-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOYOXJBBUPHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN(C=C3C2=NNC3=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

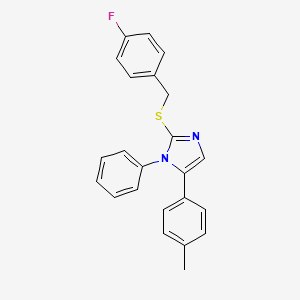

![2-((4-fluorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2552152.png)

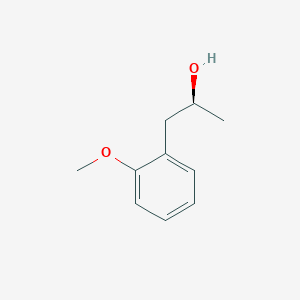

![(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B2552154.png)

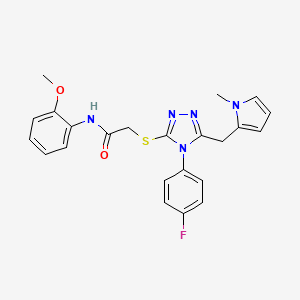

![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2552156.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)

![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2552162.png)

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)

![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)